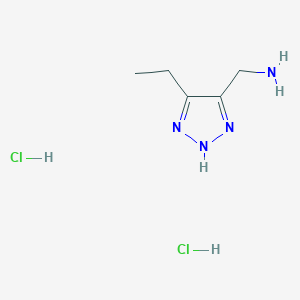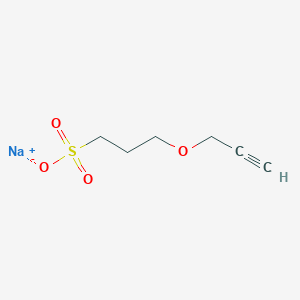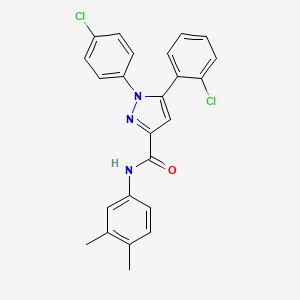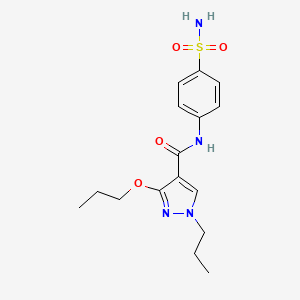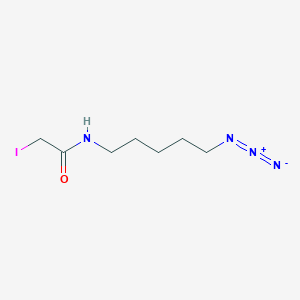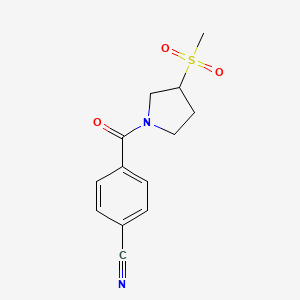
4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential applications in the field of cancer research and treatment.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest in organic chemistry due to its potential applications in synthesizing various heterocyclic compounds and its involvement in chemical transformations. The molecule serves as a building block in the synthesis of pyrrolidine derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. The addition of dipole-generated photochemically from azirines to certain dioxides yields pyrroline derivatives, which can be transformed into pyrrolidine derivatives through ring opening, loss of SO2, and hydrogenation processes. Such transformations highlight the versatility of pyrrolidine-based compounds in organic synthesis and their potential utility in generating a wide array of structurally diverse molecules (Fischer & Schneider, 1983).
Polymer Science
In polymer science, derivatives of benzonitrile, including those related to the pyrrolidine moiety, play a significant role in the synthesis of high-performance materials. The direct poly-condensation of bis(aminophenoxy) benzonitrile with aromatic dicarboxylic acids and bis(carboxyphthalimide)s results in the formation of polyamides and poly(amide-imide)s. These polymers exhibit excellent thermal stability, solubility in aprotic polar solvents, and inherent viscosities suitable for various industrial applications. The synthesis of such compounds involves nucleophilic displacement reactions, showcasing the importance of benzonitrile derivatives in developing materials with desirable physical and chemical properties (Saxena et al., 2003).
Medicinal Chemistry
In medicinal chemistry, the structural motif of pyrrolidine and its derivatives, akin to this compound, is frequently explored for its biological activity. Pyrrolidine derivatives have been synthesized for their potential use as inhibitors in various biochemical pathways. For instance, the synthesis of trifluoromethyl pyrrolidines containing different substituents like sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups via 1,3-dipolar cycloaddition reactions highlights the adaptability of pyrrolidine scaffolds in drug discovery. Such compounds are investigated for their therapeutic potential, underscoring the significance of pyrrolidine and benzonitrile derivatives in developing new pharmaceutical agents (Markitanov et al., 2016).
Propriétés
IUPAC Name |
4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19(17,18)12-6-7-15(9-12)13(16)11-4-2-10(8-14)3-5-11/h2-5,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVFPRTOJOHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

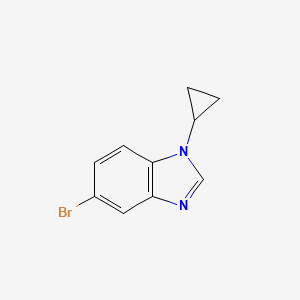
![N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2730717.png)
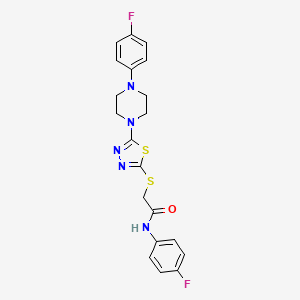
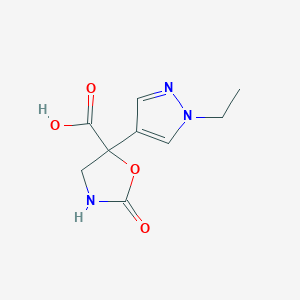
![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)
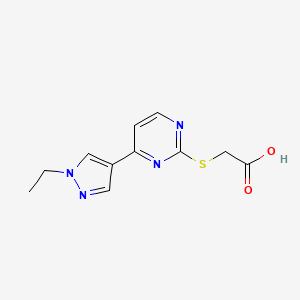
![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2730729.png)
